molecular formula C13H16O B14644437 2-Ethyl-5-phenylpent-2-enal CAS No. 56585-21-8

2-Ethyl-5-phenylpent-2-enal

Cat. No.: B14644437
CAS No.: 56585-21-8
M. Wt: 188.26 g/mol
InChI Key: ATRAIUGXSAKYLI-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenylpent-2-enal is an organic compound characterized by its unique structure, which includes an ethyl group, a phenyl group, and an enal (alkene and aldehyde) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-phenylpent-2-enal can be achieved through several methods. One common approach involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . Another method involves the homologation of aldehydes and ketones using ethoxyacetylene and borane dimethyl sulfide complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-phenylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Ethyl-5-phenylpent-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-phenylpent-2-enal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an ethyl group and a phenyl group in the same molecule allows for diverse chemical transformations and interactions.

Properties

CAS No.

56585-21-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-ethyl-5-phenylpent-2-enal

InChI

InChI=1S/C13H16O/c1-2-12(11-14)9-6-10-13-7-4-3-5-8-13/h3-5,7-9,11H,2,6,10H2,1H3

InChI Key

ATRAIUGXSAKYLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC1=CC=CC=C1)C=O

Origin of Product

United States

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